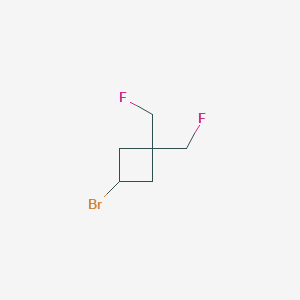

3-Bromo-1,1-bis(fluoromethyl)cyclobutane

Description

3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a halogenated cyclobutane derivative characterized by a bromine atom at the 3-position and two fluoromethyl groups at the 1-position of the cyclobutane ring. The compound’s structure combines the steric constraints of the four-membered cyclobutane ring with the electronic effects of fluorine and bromine substituents.

Propriétés

IUPAC Name |

3-bromo-1,1-bis(fluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-5-1-6(2-5,3-8)4-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEDDCDCKOCPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CF)CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane typically involves the bromination of 1,1-bis(fluoromethyl)cyclobutane. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-1,1-bis(fluoromethyl)cyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form 1,1-bis(fluoromethyl)cyclobutane.

Oxidation Reactions: Oxidative conditions can lead to the formation of cyclobutanone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of 1,1-bis(fluoromethyl)cyclobutanol or 1,1-bis(fluoromethyl)cyclobutylamine.

Reduction: Formation of 1,1-bis(fluoromethyl)cyclobutane.

Oxidation: Formation of 1,1-bis(fluoromethyl)cyclobutanone.

Applications De Recherche Scientifique

3-Bromo-1,1-bis(fluoromethyl)cyclobutane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential use in the development of pharmaceuticals with unique properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.

Mécanisme D'action

The mechanism of action of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and fluoromethyl groups play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or alteration of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Cyclobutane Derivatives

Physical and Chemical Properties

- Electron Density and Reactivity: In cyclobutane derivatives, electron-withdrawing groups like fluoromethyl lower oxidation potentials and influence dihedral angles. For example, methoxy substitution in cyclobutanes reduces dihedral angles (β = 5.21°), while CF₃ groups increase them (β = 12.81°) . The bis(fluoromethyl) groups in the target compound likely result in intermediate angles, balancing steric and electronic effects.

- Stability and Purity : Fluorinated cyclobutanes such as 3-(Bromomethyl)-1,1-difluorocyclobutane exhibit high purity (>99%) and low moisture content, suggesting stability under standard storage conditions .

- Boiling Points and Lipophilicity: Fluorine substituents generally reduce boiling points and increase lipophilicity compared to non-fluorinated analogs (e.g., 1-Bromo-3-methylbutane, CAS 107-82-4), which has a higher boiling point due to weaker C–F dipole interactions .

Activité Biologique

3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a fluorinated organic compound that has gained attention due to its potential biological activities. Understanding its properties, mechanisms of action, and therapeutic implications is critical for its application in medicinal chemistry and drug development.

- Molecular Formula : C5H6BrF2

- Molecular Weight : 193.01 g/mol

- CAS Number : 2092310-39-7

Biological Activity Overview

The biological activity of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The incorporation of fluorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal activities, suggesting that 3-Bromo-1,1-bis(fluoromethyl)cyclobutane may possess comparable efficacy.

2. Anticancer Potential

Fluorinated cyclobutane derivatives are being investigated for their anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis. Preliminary studies suggest that 3-Bromo-1,1-bis(fluoromethyl)cyclobutane may inhibit the growth of cancer cells through similar pathways.

3. Neuropharmacological Effects

The trifluoromethyl group present in related compounds has been linked to enhanced interactions with neurotransmitter receptors, which could imply potential neuropharmacological effects for 3-Bromo-1,1-bis(fluoromethyl)cyclobutane. Further research is needed to elucidate these interactions and their implications for treating neurological disorders.

The biological activity of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane is hypothesized to involve:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Membrane Disruption : Altering the integrity of microbial membranes.

- Receptor Modulation : Interacting with neurotransmitter receptors affecting signal transduction.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various fluorinated cyclobutanes, it was found that compounds similar to 3-Bromo-1,1-bis(fluoromethyl)cyclobutane exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated a promising antimicrobial profile warranting further investigation.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Bromo-1,1-bis(fluoromethyl)cyclobutane | 32 | Staphylococcus aureus |

| Similar Fluorinated Compound | 16 | E. coli |

Case Study 2: Anticancer Activity

A preliminary screening of various cyclobutane derivatives showed that those containing halogen substituents had significant cytotoxic effects on human cancer cell lines. The data suggested that the presence of bromine and fluorine atoms could enhance the compound's potency.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-Bromo-1,1-bis(fluoromethyl)cyclobutane | 15 | HeLa (Cervical Cancer) |

| Control Compound | 25 | HeLa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.